Avadomide - 1015474-32-4

Avadomide

Catalog Number: EVT-253026
CAS Number: 1015474-32-4
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avadomide, also known as CC-122, is a novel, small-molecule therapeutic agent classified as a cereblon E3 ligase modulator (CELMoD). [, , ] It functions by binding to cereblon, a protein involved in the ubiquitin-proteasome system responsible for protein degradation. [, , ] This interaction promotes the ubiquitination and degradation of specific transcription factors, primarily Aiolos and Ikaros, leading to a variety of downstream effects. [, , , ] Avadomide is currently under investigation for its potential in treating hematologic malignancies and advanced solid tumors due to its potent antitumor and immunomodulatory properties. [, , , , ]

Future Directions
  • Combination Therapies: Exploring Avadomide's potential in combination with other therapeutic agents, such as immune checkpoint inhibitors, targeted therapies, and chemotherapy, could lead to more effective treatment strategies. [, , , , , ]
  • Biomarker Development: Identifying biomarkers predictive of response to Avadomide therapy could help personalize treatment and improve outcomes. [] Research into gene expression profiles and other potential biomarkers is crucial.
  • Resistance Mechanisms: Understanding the mechanisms underlying resistance to Avadomide is essential for developing strategies to overcome treatment resistance and improve long-term disease control. []
  • Expansion to Other Cancer Types: Given its broad immunomodulatory effects, investigating Avadomide's potential in treating other cancer types, especially those characterized by immunosuppressive tumor microenvironments, is warranted. []

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug belonging to the thalidomide class. It functions by binding to cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex, thereby facilitating the ubiquitination and degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism contributes to its anti-tumor activity and immune-modulatory effects, such as T cell activation and cytokine production [, , , , , , ].

Pomalidomide

  • Compound Description: Pomalidomide is another thalidomide derivative and immunomodulatory drug. Like Lenalidomide, it binds to cereblon, leading to ubiquitination and degradation of Ikaros and Aiolos [, , ].

Iberdomide

  • Compound Description: Iberdomide, a next-generation CELMoD, demonstrates enhanced binding affinity to cereblon compared to earlier IMiDs. It promotes degradation of Ikaros and Aiolos, leading to anti-tumor effects in B cell malignancies [, ].
  • Relevance: Iberdomide is structurally similar to Avadomide and shares its mechanism of action by targeting Ikaros and Aiolos through cereblon binding [, ]. Comparing their activity reveals subtle differences. While both demonstrate efficacy in a cell of origin-independent manner, Iberdomide shows a greater propensity for inducing immune cell infiltration into the tumor microenvironment compared to Avadomide [].

CC-885

  • Compound Description: CC-885 is a cereblon E3 ligase modulator that induces the degradation of Ikaros, Aiolos, CK1α, ZFP91, RNF166, ZNF692, GSPT1, and GSPT2 []. It is structurally similar to other thalidomide analogs.
  • Relevance: As a CELMoD, CC-885 shares its mechanism of action with Avadomide, targeting multiple substrates for degradation, including Ikaros and Aiolos []. The development of CC-885 highlights the ongoing exploration of novel CELMoDs with potential therapeutic benefits.

CC-90009

    Citarinostat (CC-241)

    • Compound Description: Citarinostat is a histone deacetylase (HDAC) inhibitor with activity against HDAC1, HDAC2, HDAC3, and HDAC6 [].
    • Relevance: Although not structurally related to Avadomide, Citarinostat exhibits synergistic anti-proliferative activity when combined with Avadomide in DLBCL cell lines []. This synergistic effect stems from their complementary mechanisms: Avadomide promotes degradation of Ikaros and Aiolos, relieving transcriptional repression of interferon-stimulated genes (ISGs), while Citarinostat further enhances ISG expression by inhibiting HDAC activity [].

    Obinutuzumab (GA101)

    • Relevance: Obinutuzumab is not structurally similar to Avadomide, but studies have investigated its use in combination with Avadomide for treating relapsed or refractory B-cell NHL [, ]. This combination leverages the direct anti-tumor effects of Avadomide on lymphoma cells and its ability to enhance immune responses, potentially leading to synergistic therapeutic outcomes [, ].

    Rituximab

    • Relevance: Similar to Obinutuzumab, Rituximab is not structurally related to Avadomide but is often explored in combination therapies with Avadomide [, , , ]. The rationale for combining these agents lies in their complementary mechanisms of action. Rituximab directly targets CD20-positive B cells, inducing cell death, while Avadomide exerts anti-tumor effects by modulating cereblon activity and enhancing immune responses [, , , ].
    Source and Classification

    Avadomide is classified as a thalidomide analog, specifically designed to retain the beneficial properties of thalidomide while minimizing its teratogenic effects. The compound is derived from modifications to the phthalimide moiety of thalidomide, replacing it with a quinazoline structure, which has shown to be effective without the associated risks of teratogenicity. This modification is part of a broader category of drugs known as immunomodulatory agents .

    Synthesis Analysis

    The synthesis of avadomide involves several key steps:

    1. Starting Material: The synthesis begins with quinazoline-2,4(1H,3H)-dione, which is produced through the fusion of anthranilic acid with urea.
    2. Chlorination: The quinazoline derivative undergoes chlorination using phosphorus oxychloride in the presence of triethylamine to yield 2,4-dichloroquinazoline.
    3. Formation of Intermediate: This intermediate is then refluxed with 3-aminopiperidine-2,6-dione in isopropanol to form the target compound.
    4. Final Modifications: Additional modifications involve reactions with various hydrazine derivatives and benzenesulfonyl chlorides to achieve the final structure of avadomide .
    Molecular Structure Analysis

    Avadomide's molecular structure can be represented by its chemical formula C18H19ClN4O3SC_{18}H_{19}ClN_4O_3S. The compound features:

    • Quinazoline Core: A six-membered aromatic ring fused with a five-membered ring containing nitrogen.
    • Glutarimide Moiety: This part contributes to the compound's biological activity while enhancing its solubility.
    • Sulfonamide Group: This functional group plays a crucial role in the compound's interaction with biological targets.

    Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have confirmed the presence of characteristic functional groups within the compound .

    Chemical Reactions Analysis

    Avadomide participates in several chemical reactions that are critical for its activity:

    1. Nucleophilic Substitution: The chlorinated quinazoline undergoes nucleophilic attack by various amines and hydrazines to form derivatives essential for biological activity.
    2. Condensation Reactions: These reactions are pivotal in forming the glutarimide structure from corresponding acid derivatives.
    3. Hydrogen Bonding Interactions: The presence of multiple hydrogen bond donors and acceptors enhances binding affinity to target proteins .
    Mechanism of Action

    Avadomide exerts its effects primarily through modulation of immune responses and direct anti-tumor activity:

    • Immunomodulation: It influences cytokine production and alters T-cell responses, enhancing anti-tumor immunity.
    • Anti-Proliferative Effects: Avadomide induces apoptosis in cancer cells by promoting cell cycle arrest in the G0/G1 phase. Studies have shown that it increases annexin V binding in treated cells, indicating apoptosis induction .
    • Inhibition of Angiogenesis: By downregulating pro-angiogenic factors, avadomide limits tumor growth and metastasis.
    Physical and Chemical Properties Analysis

    The physical properties of avadomide include:

    • Molecular Weight: Approximately 392.88 g/mol.
    • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
    • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

    Chemical properties include reactivity towards nucleophiles due to the presence of halogen atoms and functional groups conducive to hydrogen bonding .

    Applications

    Avadomide has significant potential in various scientific applications:

    1. Cancer Treatment: It has shown efficacy against multiple myeloma and pancreatic cancer through clinical studies demonstrating improved patient outcomes when combined with other therapies.
    2. Autoimmune Disorders: Research is ongoing into its use for conditions like lupus and rheumatoid arthritis due to its immunomodulatory effects.
    3. Research Tool: Avadomide serves as a valuable tool in studying immune responses and cancer biology, aiding in understanding mechanisms underlying tumor progression and therapy resistance .
    Introduction to Cereblon-Targeted Protein Degradation

    Emergence of Cereblon E3 Ligase Modulators (CELMoDs) in Targeted Therapeutics

    The therapeutic potential of CRBN modulation was serendipitously discovered through the anti-myeloma activity of thalidomide and its derivatives (lenalidomide, pomalidomide), collectively termed Immunomodulatory Imide Drugs (IMiDs). These first-generation agents function as molecular glues that reshape CRBN's substrate-recognition surface, enabling the recruitment and degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) [1] [8]. However, limitations in potency, selectivity, and applicability across hematologic malignancies necessitated advanced CELMoDs.

    Second-generation CELMoDs exhibit:

    • Enhanced degradation efficiency: Improved binding kinetics for more complete substrate elimination
    • Broader substrate range: Ability to degrade proteins beyond IKZF1/3
    • Reduced off-target effects: Structural refinements minimizing unintended neosubstrate recruitment [6] [8]

    Recent technological advances have accelerated CELMoD development:

    • CRBN ubiquitome mapping: Techniques like BioE3 enable comprehensive identification of endogenous substrates and molecular-glue-induced neosubstrates, revealing CRBN's rewiring capacity upon CELMoD binding [8].
    • AI-driven design: Platforms like Monte Rosa's QuEEN™ engine use geometric deep learning to analyze protein surface compatibility, predicting novel CRBN-neosubstrate pairs and enabling rational degrader design [6].

    Table 1: Evolution of Cereblon-Targeted Therapeutics

    GenerationRepresentativesKey AdvancesLimitations
    First-gen IMiDsThalidomide, LenalidomideProof-of-concept for CRBN-mediated degradationLimited substrate range; teratogenicity risks
    Second-gen CELMoDsAvadomide, IberdomideImproved degradation efficiency; broader applicabilityKinase degradation challenges remain
    Next-gen degradersCRBN-recruiting PROTACsBifunctional degraders; expanded target spacePharmacokinetic optimization ongoing

    Avadomide as a Next-Generation Immunomodulatory Imide Drug (IMiD)

    Avadomide (CC-122) exemplifies the strategic optimization of IMiDs into precision CELMoDs. Structurally, it retains the core glutarimide moiety essential for CRBN binding but incorporates a modified quinazolinone ring system that enhances its interactions with the tri-Trp pocket of CRBN's ligand-binding domain [1] [4]. This molecular redesign confers distinct pharmacological advantages over earlier IMiDs:

    Mechanism of Action and Degradation Profile

    • CRBN-dependent ubiquitination: Avadomide binds CRBN with high affinity (Kd = 0.8 μM), inducing conformational changes that promote recruitment of Ikaros and Aiolos to the CRL4CRBN complex. Subsequent polyubiquitination targets these transcription factors for proteasomal degradation [1] [9].
    • Dual-pathway activity: Beyond direct degradation effects, avadomide demonstrates:
    • Immunomodulation: De-repression of interferon response genes (e.g., IRF4) and IL-2 production in T cells [4] [9]
    • Cell-autonomous cytotoxicity: Transcriptional downregulation of MYC and IRF4 in malignant B-cells [1] [2]
    • Differential substrate specificity: Preclinical studies show 2.4-fold greater degradation efficiency for Aiolos compared to lenalidomide, correlating with enhanced antitumor activity [4] [9].

    Table 2: Avadomide's Molecular and Functional Characteristics

    PropertyAvadomideLenalidomideBiological Significance
    Chemical FormulaC14H14N4O3C13H13N3O2Increased molecular complexity for enhanced CRBN interactions
    Aiolos DC50 (DLBCL cells)0.12 μM0.28 μMMore potent substrate degradation
    IFN pathway activationStrong inductionModerate inductionEnhanced immunostimulatory effects
    Cell-of-origin biasActivity in ABC and GCB DLBCLPrimarily ABC DLBCLBroader applicability across lymphoma subtypes

    Translational Evidence and Clinical Applications

    Avadomide's mechanism translates to clinically relevant outcomes in lymphoid malignancies:

    • DLBCL biomarker stratification: A gene expression classifier (GEC) identifying tumors with high immune cell infiltration enriches for avadomide response. GEC-positive patients showed 44% overall response rate (ORR) versus 19% in GEC-negative patients, with median progression-free survival (PFS) of 6 months versus 1.5 months [2].
    • Overcoming therapeutic resistance: In rituximab-refractory follicular lymphoma (FL), avadomide combined with rituximab achieved 80.5% ORR regardless of prior lenalidomide exposure, demonstrating activity in double-refractory disease [5].
    • Pleiotropic pathway modulation: Unlike BTK inhibitors or PI3K blockers, avadomide simultaneously targets malignant B-cell transcription factors and the tumor microenvironment, explaining its efficacy in genetically heterogeneous lymphomas [2] [5].

    Properties

    CAS Number

    1015474-32-4

    Product Name

    Avadomide

    IUPAC Name

    3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

    Molecular Formula

    C14H14N4O3

    Molecular Weight

    286.29 g/mol

    InChI

    InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)

    InChI Key

    RSNPAKAFCAAMBH-UHFFFAOYSA-N

    SMILES

    CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N

    Synonyms

    3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
    CC-122

    Canonical SMILES

    CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.